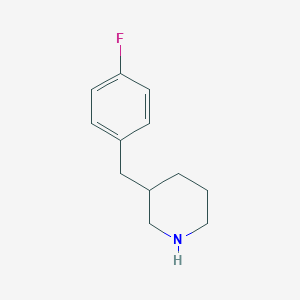

3-(4-Fluorobenzyl)piperidine

Descripción

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Drug Discovery

The piperidine scaffold, a six-membered heterocyclic ring containing a nitrogen atom, is a cornerstone in the field of medicinal chemistry and drug discovery. bohrium.comencyclopedia.pubnih.gov Its prevalence is underscored by the fact that over 70 FDA-approved drugs incorporate this structural motif. enamine.netpharmaceutical-business-review.com The versatility of the piperidine ring allows it to serve as a crucial building block in the synthesis of a wide array of pharmaceuticals. bohrium.comnih.gov

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, finding applications as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents. bohrium.comresearchgate.net The ability of piperidine-based analogues to favorably modify key pharmacokinetic properties, such as lipophilicity and metabolic stability, makes them highly valuable in drug design. enamine.netpharmaceutical-business-review.com

The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce cardiac hERG toxicity. thieme-connect.comresearchgate.net This makes the exploration of chiral piperidine-based compounds a promising strategy for developing new therapeutic agents. thieme-connect.comresearchgate.net The structural diversity of piperidine allows for its incorporation into various drug classes, including those targeting the central nervous system. For instance, the benzyl-piperidine group is known to bind effectively to the catalytic site of the AChE enzyme, a key target in Alzheimer's disease research. encyclopedia.pub

Role of Fluorine Substitution in Bioactive Molecules

The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed and powerful strategy in modern drug discovery. bohrium.comselvita.comnih.gov Although organically bound fluorine is rare in nature, its unique properties have made it a quintessential element in the design of new pharmaceuticals since the mid-20th century. selvita.com The introduction of fluorine can significantly influence a molecule's physicochemical and pharmacokinetic properties. nih.govacs.org

Key roles of fluorine substitution in medicinal chemistry include:

Enhanced Metabolic Stability: Fluorine can block metabolically labile sites, thereby increasing the metabolic stability of a drug and prolonging its therapeutic effect. bohrium.comnih.gov The carbon-fluorine bond is very strong, making it resistant to enzymatic degradation. nih.gov

Modulation of Physicochemical Properties: As the most electronegative element, fluorine can alter the electron distribution within a molecule, impacting its pKa, dipole moment, and chemical reactivity. acs.orgtandfonline.com This can lead to reduced basicity of nearby amines, which can improve bioavailability by enhancing membrane permeation. nih.govtandfonline.com

Increased Binding Affinity: The substitution of hydrogen with fluorine, which has a similar van der Waals radius, can enhance the binding affinity of a ligand to its target protein without causing significant steric hindrance. tandfonline.com

Conformational Control: A fluorine substituent can influence the preferred conformation of a molecule, which can have significant implications for its biological activity. bohrium.comacs.org

Bioisosterism: Fluorine is often used as a bioisostere for hydrogen or a hydroxyl group, allowing for the fine-tuning of a molecule's properties to overcome challenges in drug design such as membrane permeability and clearance rates. selvita.comtandfonline.com

Overview of 3-(4-Fluorobenzyl)piperidine as a Research Compound

This compound is a piperidine derivative that has attracted attention in medicinal chemistry as a key intermediate and building block for the synthesis of more complex molecules. chemimpex.com Its structure features a piperidine ring substituted at the 3-position with a 4-fluorobenzyl group. chemimpex.comsigmaaldrich.com This specific arrangement, particularly the presence and position of the fluorine atom on the benzyl (B1604629) group, imparts unique properties to the compound.

This compound serves as a valuable tool in several areas of research:

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. chemimpex.com

Neurotransmitter Research: It is utilized in studies investigating neurotransmitter systems, which can aid in understanding the mechanisms of action for potential treatments for conditions like depression and anxiety. chemimpex.com

Medicinal Chemistry: The compound is a valuable scaffold for designing and optimizing new drug candidates that require specific interactions with biological targets. chemimpex.com

The synthesis of this compound has been approached through various methods, including multi-step syntheses starting from precursors like 3-benzylpiperidone or pyridine-3-carboxaldehyde. researchgate.netthieme-connect.com The development of efficient and stereoselective synthetic routes is crucial for producing this compound in the quantities needed for research and development. researchgate.net The hydrochloride salt of this compound is often used due to its enhanced water solubility, making it suitable for biological assays and formulation studies. chemimpex.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-[(4-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATWKPHWUDHKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392419 | |

| Record name | 3-(4-Fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382637-47-0 | |

| Record name | 3-[(4-Fluorophenyl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382637-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Fluorobenzyl Piperidine and Its Analogs

General Synthetic Strategies for Fluorinated Piperidine (B6355638) Derivatives

The construction of the fluorinated piperidine scaffold can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Direct N-Alkylation Approaches

Direct N-alkylation of a pre-existing piperidine ring is a straightforward method for introducing a variety of substituents. This approach typically involves the reaction of a secondary amine, such as piperidine, with an alkyl halide in the presence of a base. researchgate.net For instance, the reaction of piperidine with an appropriate alkyl bromide or iodide in a solvent like anhydrous acetonitrile (B52724) can yield the corresponding N-alkylated piperidine. researchgate.net The use of a base, such as potassium carbonate or sodium hydride in dimethylformamide (DMF), can facilitate the reaction. researchgate.net To control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to ensure the piperidine remains in excess. researchgate.net

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like functionalized piperidines in a single step from three or more starting materials. bas.bgbeilstein-journals.org These reactions are advantageous due to their operational simplicity, shorter reaction times, and reduced waste generation. semanticscholar.org

One common MCR for piperidine synthesis involves the condensation of an aldehyde, an amine, and a β-ketoester. beilstein-journals.orgsemanticscholar.org Various catalysts, including nano-sulfated zirconia, nano-structured ZnO, and PEG-embedded potassium tribromide, have been employed to promote this transformation under mild conditions. bas.bgbeilstein-journals.org The reaction mechanism is believed to proceed through the initial formation of an enamine from the amine and β-ketoester, and an imine from the aldehyde and amine. beilstein-journals.orgsemanticscholar.org A subsequent Mannich-type reaction between the enamine and imine, followed by cyclization, yields the piperidine ring. beilstein-journals.orgsemanticscholar.org The Ugi four-component reaction, which combines an N-substituted 4-piperidone, an isocyanide, a primary amine, and a carboxylic acid, is another versatile MCR for generating diverse piperidine derivatives. evitachem.com

Cyclization Reactions (e.g., from 1,5-Diols)

The formation of the piperidine ring can also be accomplished through the cyclization of linear precursors. A notable example is the direct cyclization of 1,5-diols with N-nonsubstituted sulfonamides under Mitsunobu conditions. clockss.org This method, promoted by (cyanomethylene)tributylphosphorane (CMBP), allows for the direct formation of the piperidine ring system. clockss.org Another approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, which has been shown to produce six-membered cyclic amines in good to excellent yields. organic-chemistry.org

Mannich Reaction in Piperidine Formation

The Mannich reaction is a powerful tool for carbon-carbon bond formation and is frequently employed in the synthesis of piperidine rings. In the context of MCRs, a Mannich-type reaction between an enamine and an imine intermediate is often a key step in the formation of the piperidine scaffold. beilstein-journals.orgsemanticscholar.org

A stereoselective three-component vinylogous Mannich-type reaction using a 1,3-bis-trimethylsilylenol ether has been developed for the synthesis of multi-substituted chiral piperidines. rsc.org Furthermore, the nitro-Mannich reaction, involving the addition of a nitroalkane to an imine, provides a pathway to synthesize polysubstituted piperidines, with the nitro group serving as a versatile handle for further transformations. frontiersin.orgnih.gov This reaction can be part of a cascade sequence, for instance, a nitro-Mannich/lactamization cascade, to rapidly generate complex piperidine structures. beilstein-journals.org

Hydrogenation/Reduction Methods for Piperidine Synthesis

The catalytic hydrogenation of pyridine (B92270) derivatives is a fundamental and widely used method for the synthesis of piperidines. researchgate.netresearchgate.net This approach involves the reduction of the aromatic pyridine ring to the saturated piperidine ring using a variety of catalysts and hydrogen sources.

Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on carbon are commonly employed. researchgate.netthieme-connect.com These reactions often require elevated pressures and temperatures. nih.gov For instance, hydrogenation of substituted pyridines can be achieved using PtO₂ in glacial acetic acid under 50 to 70 bar of hydrogen pressure. researchgate.net A palladium-catalyzed hydrogenation method has been developed for accessing all-cis-(multi)fluorinated piperidines from the corresponding fluoropyridines, which shows high tolerance for air and moisture. mdpi.comacs.org

Homogeneous catalysts, including iridium and rhodium complexes, have also been utilized for the asymmetric hydrogenation of pyridinium (B92312) salts, yielding chiral piperidines. mdpi.comdicp.ac.cn A rhodium-catalyzed asymmetric reductive transamination of pyridinium salts offers a method for synthesizing various chiral piperidines, including fluorinated derivatives, without the need for hydrogen gas. dicp.ac.cnbohrium.com

Targeted Synthesis of 3-(4-Fluorobenzyl)piperidine and its Hydrochloride Salt

Several synthetic routes have been developed specifically for the preparation of this compound and its hydrochloride salt, a valuable intermediate in pharmaceutical research. thieme-connect.comresearchgate.netchemimpex.com

One documented multi-generational approach highlights the evolution of its synthesis. thieme-connect.comresearchgate.net

First Generation: This route began with 3-benzylpiperidone and necessitated Boc protection of the nitrogen atom to enable efficient separation of enantiomers via chiral chromatography. thieme-connect.comresearchgate.net

Second Generation: To circumvent the need for Boc protection and chromatography, a resolution method using (R)-mandelic acid was developed. This process yielded a salt with high enantiomeric excess after recrystallization. thieme-connect.comresearchgate.net

Third Generation: A more streamlined synthesis of the racemic compound was achieved starting from pyridine-3-carboxaldehyde, which was optimized for large-scale production. thieme-connect.comresearchgate.net

A specific reported synthesis of racemic this compound involves the hydrogenation of 3-(4-fluorobenzyl)pyridine using a Platinum(IV) oxide (PtO₂) catalyst in ethanol (B145695) under 50 psi of hydrogen pressure. The resulting crude product is then treated with sodium iodide and chlorotrimethylsilane (B32843) in acetonitrile. thieme-connect.com

The synthesis of N-Boc-3-(4-fluorobenzyl)piperidine, a protected derivative, can be achieved by the hydrogenation of N-Boc-3-(4-fluorobenzylidene)piperidine using palladium on activated charcoal as a catalyst in methanol. chemicalbook.com

The hydrochloride salt of this compound is a water-soluble form of the compound, making it suitable for various biological assays and pharmaceutical formulations. chemimpex.com

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Benzylpiperidone | 1. Boc anhydride (B1165640) 2. Chiral chromatography | (S)-3-Benzylpiperidine | researchgate.net, thieme-connect.com |

| Racemic 3-Benzylpiperidine | (R)-Mandelic acid, recrystallization | (S)-3-Benzylpiperidinium mandelate | researchgate.net, thieme-connect.com |

| Pyridine-3-carboxaldehyde | Multi-step synthesis | Racemic this compound | researchgate.net, thieme-connect.com |

| 3-(4-Fluorobenzyl)pyridine | PtO₂, H₂ (50 psi), EtOH; then NaI, TMSCl, MeCN | Racemic this compound | thieme-connect.com |

| N-Boc-3-(4-fluorobenzylidene)piperidine | H₂, Palladium on activated charcoal, Methanol | N-Boc-3-(4-fluorobenzyl)piperidine | chemicalbook.com |

| Piperidine | 4-Fluorobenzyl chloride, Base | N-(4-Fluorobenzyl)piperidine |

Derivatization and Functionalization of the this compound Scaffold

Once the this compound core is synthesized, further derivatization is often pursued to fine-tune its properties. These modifications can occur at various positions, but the piperidine nitrogen is a particularly common site for functionalization due to its nucleophilicity.

The secondary amine of the piperidine ring in this compound is a versatile handle for introducing a wide range of substituents through various chemical reactions. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.

N-Alkylation and N-Benzylation:

The nitrogen atom of the piperidine ring can readily act as a nucleophile, facilitating N-alkylation and N-benzylation reactions. evitachem.comevitachem.com These reactions typically involve the treatment of this compound with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base. sphinxsai.com For instance, the reaction with 3-chloro-4-fluorobenzyl bromide in the presence of potassium carbonate yields the corresponding N-substituted derivative. Another common method is reductive amination, where the piperidine nitrogen reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced using agents like sodium triacetoxyborohydride.

N-Acylation:

N-acylation is another prevalent modification, where an acyl group is introduced onto the piperidine nitrogen. This is typically achieved by reacting this compound with acylating agents such as acyl chlorides or carboxylic acid anhydrides. evitachem.com Alternatively, coupling agents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) can be used to facilitate the formation of an amide bond between the piperidine nitrogen and a carboxylic acid. For example, reaction with oxoacetic acid derivatives can introduce an oxoacetic acid moiety.

A variety of substituents have been successfully introduced at the piperidine nitrogen, leading to a diverse library of analogs with different electronic and steric properties.

Table 1: Examples of Modifications at the Piperidine Nitrogen of this compound Analogs

| Starting Material | Reagent | Reaction Type | Product |

| Piperidine | 4-Fluorobenzyl chloride | N-Benzylation | 1-(4-Fluorobenzyl)piperidine |

| Piperidine-4-carboxylic acid | 3-Chloro-4-fluorobenzyl bromide | N-Benzylation | Methyl 1-(3-chloro-4-fluorobenzyl)piperidine-4-carboxylate |

| 4-(4-Fluorobenzyl)piperidine | Oxalyl chloride | N-Acylation | 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid |

| Piperidin-4-one | Fluorobenzoyl chlorides | N-Acylation | N-(Fluorobenzoyl)piperidin-4-ones |

This table provides illustrative examples of derivatization reactions at the piperidine nitrogen and is not an exhaustive list.

The structural elucidation and confirmation of newly synthesized this compound derivatives rely on a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, purity, and stereochemistry of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for characterizing these derivatives. researchgate.net In ¹H NMR spectra, characteristic signals for the aromatic protons of the fluorobenzyl group typically appear in the downfield region, while the protons of the piperidine ring are observed in the upfield region. sphinxsai.comactascientific.com The coupling patterns and chemical shifts of the piperidine protons can provide insights into the conformation of the ring. actascientific.com ¹³C NMR spectroscopy complements this by providing information on the carbon framework of the molecule. znaturforsch.com For fluorine-containing compounds, ¹⁹F NMR is also a valuable technique. sphinxsai.com

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to obtain information about their fragmentation patterns. sphinxsai.com This technique is crucial for confirming the identity of the desired product and for identifying any potential byproducts.

Infrared (IR) Spectroscopy:

IR spectroscopy is employed to identify the presence of specific functional groups within the molecule. sphinxsai.comactascientific.com For example, the C=O stretching frequency can confirm the presence of a ketone or amide group, while N-H stretching can indicate the presence of a secondary amine. actascientific.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful analytical technique used to assess the purity of the synthesized compounds. google.com By using a suitable stationary phase and mobile phase, it is possible to separate the desired product from any starting materials, reagents, or byproducts.

X-ray Crystallography:

For crystalline derivatives, single-crystal X-ray crystallography can provide unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry at chiral centers. nih.gov

Table 2: Key Characterization Data for a Representative this compound Derivative

| Technique | Observation |

| ¹H NMR | Signals corresponding to aromatic, benzylic, and piperidine protons with specific chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the fluorinated aromatic carbons. |

| Mass Spec | Molecular ion peak corresponding to the calculated molecular weight of the compound. |

| IR Spec | Characteristic absorption bands for functional groups such as C-H, C-F, and C-N bonds. |

This table provides a general overview of the expected characterization data.

Medicinal Chemistry and Structure Activity Relationship Sar Studies

3-(4-Fluorobenzyl)piperidine as a Building Block and Privileged Fragment in Drug Design

The this compound moiety is a versatile structural unit employed in the synthesis of a wide array of pharmaceutical compounds, particularly those targeting the central nervous system. evitachem.comchemimpex.com Its incorporation into drug candidates is often driven by the favorable pharmacokinetic properties it imparts, such as enhanced metabolic stability and the ability to cross the blood-brain barrier. The piperidine (B6355638) ring is a common scaffold in many biologically active compounds, and the addition of a 4-fluorobenzyl group can significantly influence a molecule's interaction with its biological target. evitachem.comchemimpex.com

This structural motif is considered a "privileged fragment," a concept in medicinal chemistry where certain molecular structures are found to be capable of binding to multiple biological targets. This versatility makes this compound a valuable starting point for the development of new drugs for various diseases. nih.gov For instance, it serves as a key intermediate in the synthesis of compounds aimed at treating neurological and psychiatric disorders like depression and anxiety by modulating neurotransmitter systems. evitachem.comchemimpex.com Researchers utilize this building block to create libraries of diverse compounds for screening and to optimize lead compounds by modifying the piperidine or benzyl (B1604629) portions of the molecule. evitachem.comchemimpex.com

The hydrochloride salt of this compound is often used in research due to its improved water solubility, which is advantageous for biological assays and formulation studies. chemimpex.com The adaptability of this fragment allows for the generation of derivatives with tailored properties to achieve desired therapeutic effects. chemimpex.com

Structure-Activity Relationships (SAR) of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses have provided crucial insights into the roles of the fluoro-benzyl moiety and the stereochemistry of the piperidine ring.

Impact of Fluoro-Benzyl Moiety on Ligand-Target Interactions

The 4-fluorobenzyl group plays a pivotal role in the interaction of these derivatives with their biological targets. frontiersin.org The fluorine atom, being the most electronegative element, can significantly alter the electronic properties of the benzyl ring, which in turn can influence binding affinities. nih.govacs.org

The presence and position of the fluorine atom on the benzyl ring are critical. A para-fluoro substitution, as in this compound, is often associated with improved metabolic stability and target affinity compared to ortho or meta positions. This is because the fluorine atom can block sites of metabolic oxidation, potentially increasing the compound's duration of action. vulcanchem.com

Table 1: Impact of Benzyl Ring Substitution on Biological Activity This table is for illustrative purposes and synthesizes general findings from SAR studies.

| Position of Fluoro Group | Relative Binding Affinity | Metabolic Stability | Key Interactions |

| Para (4-position) | Often Increased | Improved vulcanchem.com | Halogen bonds, hydrophobic interactions biorxiv.orgresearchgate.net |

| Meta (3-position) | Variable | Variable | Can alter electronic distribution |

| Ortho (2-position) | Often Decreased | Variable | Potential for steric hindrance |

| Unsubstituted (Benzyl) | Baseline | Lower | Primarily hydrophobic interactions |

Stereochemical Considerations in Activity

The this compound molecule contains a chiral center at the 3-position of the piperidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-3-(4-fluorobenzyl)piperidine and (R)-3-(4-fluorobenzyl)piperidine. The specific three-dimensional arrangement of the atoms, or stereochemistry, is a critical factor in determining the biological activity of these compounds. acs.org

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often exhibit stereoselectivity, meaning they interact differently with each enantiomer of a chiral drug. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even cause unwanted side effects. acs.org

For instance, the synthesis of specific enantiomers, such as (S)-3-(4-fluorobenzyl)piperidine, is often a key objective in drug development to isolate the more potent or selective form of the molecule. researchgate.net The absolute configuration at the chiral center dictates how the 4-fluorobenzyl group is oriented in space, which directly affects its ability to fit into the binding site of a target protein and form the necessary interactions for biological activity. The development of stereoselective synthetic methods is therefore crucial for producing enantiomerically pure compounds for pharmacological evaluation. researchgate.net

Table 2: Stereoisomers of this compound and their Significance

| Enantiomer | Chirality Center | Significance in Drug Action |

| (S)-3-(4-Fluorobenzyl)piperidine | C3 of the piperidine ring | Often exhibits different biological activity and potency compared to the (R)-enantiomer due to specific interactions with chiral biological targets. researchgate.net |

| (R)-3-(4-Fluorobenzyl)piperidine | C3 of the piperidine ring | May have a distinct pharmacological profile from the (S)-enantiomer, highlighting the importance of stereochemistry in drug design. evitachem.com |

Pharmacological Spectrum and Biological Target Interactions

Neuropharmacological Applications of 3-(4-Fluorobenzyl)piperidine Derivatives

Derivatives of this compound have shown significant interactions with monoamine transporters, which are crucial for regulating the levels of neurotransmitters such as serotonin (B10506) and dopamine (B1211576) in the brain. nih.gov These interactions form the basis of their potential therapeutic applications in mood and anxiety disorders.

A notable area of investigation for this chemical class is its interaction with the serotonin transporter (SERT). The inhibition of SERT is a primary mechanism for many antidepressant medications. Research into 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives has identified them as high-affinity ligands for SERT. nih.gov The binding affinity of these compounds was assessed by their ability to displace [3H]-paroxetine, a well-known SERT ligand. The resulting inhibition constant (Ki) values for several synthesized derivatives were found to be in a similar range to that of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). nih.gov This suggests a strong potential for these compounds to modulate serotonergic neurotransmission. To further characterize their selectivity, these derivatives were also tested for binding at 5-HT1A receptors and α2-adrenoceptors, where they exhibited very weak affinity, indicating a selective action on SERT. nih.govresearchgate.net

| Compound | SERT Ki (nM) |

|---|---|

| Derivative 1 | 2 - 400 |

| Derivative 2 | 2 - 400 |

| Derivative 3 | 2 - 400 |

| Derivative 4 | 2 - 400 |

| Fluoxetine (Reference) | Similar order of magnitude |

The piperidine (B6355638) scaffold is also integral to compounds that target the dopamine transporter (DAT). Inhibition of DAT increases the extracellular concentration of dopamine, a mechanism relevant to the treatment of various neurological and psychiatric conditions. While direct studies on this compound as a DAT inhibitor are limited in the provided context, related structures such as fluoroethoxy-1,4-diphenethylpiperidine derivatives have been shown to be potent inhibitors of dopamine uptake. nih.gov Furthermore, research on a series of [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine analogues, which share structural similarities, revealed a compound with high affinity for DAT, displacing [3H]WIN 35,428 binding with a Ki of 17.6 nM. nih.gov These findings underscore the potential of the broader class of fluorinated phenyl-piperidine and piperazine (B1678402) derivatives to act as potent DAT inhibitors.

The high affinity of this compound derivatives for the serotonin transporter directly links them to research into treatments for depression and anxiety disorders. nih.gov Since the monoamine hypothesis posits that imbalances in neurotransmitters like serotonin are a key factor in the pathophysiology of depression, compounds that can selectively modulate SERT activity are of significant interest. koreascience.kr The development of selective SERT ligands from the this compound family could lead to novel therapeutic agents for these conditions. nih.gov The exploration of such compounds contributes to a deeper understanding of the structural requirements for effective SERT inhibition and the development of next-generation antidepressants with potentially improved efficacy. nih.govnih.gov

The piperidine nucleus is a common feature in many antipsychotic drugs. mdpi.comnih.gov These medications often exert their effects by interacting with dopamine and serotonin receptors. nih.gov Derivatives of piperidine have been investigated for their potential in treating psychosis, a hallmark of conditions like schizophrenia. Research has focused on developing multi-target ligands that can interact with a range of receptors implicated in psychosis, including dopamine D2, D3, serotonin 5-HT1A, and 5-HT2A receptors. ebi.ac.ukresearchgate.net The structural versatility of the piperidine scaffold allows for modifications that can fine-tune the binding affinity and selectivity for these various receptors, which is a key strategy in the design of modern atypical antipsychotics. nih.govslideshare.net

Several studies have highlighted the anticonvulsant properties of compounds containing a piperidine or structurally related pyrrolidine-2,5-dione moiety. These derivatives have been evaluated in various preclinical models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. mdpi.commdpi.com

In one study, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives featuring a 4-(4-fluorophenyl)piperazin-1-yl moiety was synthesized and tested. One of the most active compounds, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated significant anticonvulsant activity with ED50 values of 68.30 mg/kg in the MES test and 28.20 mg/kg in the 6 Hz test. mdpi.com Further investigation into its mechanism of action suggested an interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Another study on pyrrolidine-2,5-dione derivatives identified several compounds with notable activity. One compound, in particular, was active in the MES test with an ED50 of 62.14 mg/kg, while others showed efficacy in the 6 Hz test with ED50 values ranging from 74.32 to 153.25 mg/kg. mdpi.com The natural piperidine alkaloid, piperine, has also been shown to decrease mortality in the MES-induced seizure model and delay the onset of convulsions in the pentylenetetrazole test, with a proposed mechanism involving the antagonism of Na+ channels. nih.gov

| Compound Class/Name | Test Model | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | ED50 | 68.30 mg/kg | mdpi.com |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz | ED50 | 28.20 mg/kg | mdpi.com |

| Pyrrolidine-2,5-dione derivative (Compound 4) | MES | ED50 | 62.14 mg/kg | mdpi.com |

| Pyrrolidine-2,5-dione derivatives (Compounds 3, 4, 6, 14) | 6 Hz | ED50 | 74.32 - 153.25 mg/kg | mdpi.com |

| Piperine | MES | Decreased mortality | nih.gov | |

| Piperine (10 mg/kg) | Pentylenetetrazole | Delayed onset of tonic clonic convulsions | nih.gov |

Cholinesterase Inhibition and Anti-Alzheimer's Disease Research

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (B1216132) (ACh), a key neurotransmitter for memory and learning, contributes significantly to the cognitive deficits observed in patients. A primary therapeutic strategy involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for the breakdown of ACh. Research into compounds containing the piperidine scaffold, often in conjunction with a fluorobenzyl or fluorophenyl moiety, has yielded several potential cholinesterase inhibitors.

In one study, a series of phthalimide-based compounds were designed as analogues of the approved Alzheimer's drug, Donepezil. Within this series, the compound 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione , which features a fluorophenyl group, was identified as the most potent derivative against acetylcholinesterase, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 16.42 µM. nih.gov Although its potency was less than that of the reference drug Donepezil (IC₅₀ = 0.41 µM), the study highlighted the potential of this structural combination for developing acetylcholinesterase inhibitors. nih.gov

Another investigation focused on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. The piperazine ring in these molecules is considered a bioisosteric replacement for the piperidine moiety found in Donepezil. nih.gov The study explored how different substitutions on the benzyl (B1604629) ring affect AChE inhibitory activity. The derivative with a 4-fluoro substitution, 2-(2-(4-(4-Fluorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione , demonstrated an IC₅₀ value of 30 µM. nih.gov This was compared to other halogenated derivatives, such as the ortho-chloro substituted compound, which was the most potent in that series with an IC₅₀ of 0.91 µM. nih.gov

Furthermore, a study on 1-benzylpiperidine (B1218667) derivatives designed as dual-target inhibitors for Alzheimer's disease synthesized (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(3-fluorobenzyl)piperidin-4-yl)methanone . mdpi.com While the specific inhibitory data for this compound was part of a broader series evaluation, its synthesis confirms the scientific interest in the fluorobenzylpiperidine scaffold for potential neurological applications. mdpi.com

| Compound Name | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase | 16.42 ± 1.07 | Donepezil | 0.41 ± 0.09 |

| 2-(2-(4-(4-Fluorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase | 30 ± 8 | Donepezil | 0.14 ± 0.03 |

Antineoplastic and Anticancer Activities

Scientific literature available through comprehensive searches did not yield specific studies evaluating the antineoplastic or anticancer activities of the compound this compound.

No research data was identified that specifically investigates this compound as an inhibitor of Anaplastic Lymphoma Kinase (ALK). The development of ALK inhibitors has focused on other chemical scaffolds. nih.govwikipedia.orgnih.gov

There were no specific studies found that assess the activity of this compound as an inhibitor of Heat Shock Protein 70 (HSP70). Research into HSP70 inhibition has explored other classes of compounds, including various piperidine derivatives, but has not specifically reported on the 3-(4-fluorobenzyl) substituted variant. nih.govhsp70.com

No studies were identified that report on the antiproliferative effects of this compound in specific cancer cell lines.

Anti-infective Applications

No specific data on the anti-infective applications of this compound was found in the reviewed literature.

While the broader class of piperidine derivatives has been investigated for antibacterial properties against various pathogens, no specific studies detailing the antibacterial activity of this compound were identified. nih.govacademicjournals.orgbiomedpharmajournal.org

Antiviral Activity (e.g., Influenza H1N1 Virus Inhibition)

The piperidine nucleus, particularly when N-benzylated, is a key structural feature in a class of compounds investigated for their antiviral properties against the influenza A virus. nih.gov Research has identified N-benzyl-4,4,-disubstituted piperidines as fusion inhibitors that specifically target the H1N1 subtype of the influenza A virus. nih.gov These compounds are believed to act by inhibiting the low pH-induced membrane fusion process mediated by hemagglutinin (HA), a crucial protein for viral entry into host cells. nih.gov

One study developed a series of piperidine-substituted purine (B94841) derivatives, with some compounds showing significant potency against the influenza A/H1N1 virus (strain A/PR/8/34) in Madin-Darby canine kidney cells. nih.gov Notably, the effective concentrations (EC50 values) for some of these derivatives were much lower than those of established antiviral drugs like ribavirin, amantadine, and rimantadine, highlighting the potential of the piperidine scaffold in developing new anti-influenza agents. nih.gov Computational studies have suggested a unique binding site for these piperidine-based inhibitors, located near the hemagglutinin fusion peptide, which explains their specific activity against the H1N1 subtype. nih.govresearchgate.net

Other Therapeutic Areas and Biological Activities

Tyrosinase Inhibition

The 4-(4-fluorobenzyl)piperidine fragment has been systematically explored for its potential in developing new inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production. nih.gov Overactivity of tyrosinase can lead to hyperpigmentation disorders, making its inhibition a therapeutic goal. nih.gov In one study, a lead compound, 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one, was identified as a promising mushroom tyrosinase inhibitor with an IC50 value of 252 μM. nih.govresearchgate.net

Subsequent chemical modifications, including the introduction of a fluorine atom on the benzyl group, led to the synthesis of new analogues with significantly improved inhibitory activity. nih.gov Several of these compounds demonstrated IC50 values lower than both the original lead compound and kojic acid, a well-known tyrosinase inhibitor. nih.gov Kinetic studies revealed that these derivatives act through different mechanisms of inhibition; for example, some compounds were found to be non-competitive inhibitors, while the most active derivative was identified as a mixed-type inhibitor. nih.gov

| Compound ID | Type of Inhibitor | IC50 (μM) |

| Lead Compound (1a) | - | 252 |

| Derivative 2d | Mixed-type | 7.56 |

| Kojic Acid (Reference) | Competitive | ~17.76 researchgate.net |

Antidiabetic Activity

Piperidine and its derivatives are recognized as important scaffolds in the design of antidiabetic agents. nih.gov The well-established antidiabetic drug alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, features a piperidine moiety in its structure. nih.gov Inhibition of DPP-4 is a validated strategy for managing type II diabetes, as it increases the levels of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and improves glucose tolerance. pensoft.netnih.gov

Research into fluorine-substituted piperidine derivatives has revealed notable inhibitory effects on α-glucosidase, another key enzyme involved in carbohydrate metabolism. researchgate.net Some synthesized compounds exhibited significantly greater α-glucosidase inhibitory activity than the standard drug, acarbose. researchgate.net Kinetic studies have shown that these compounds can act via competitive or mixed-type inhibition. researchgate.net The potential of the this compound scaffold is further supported by studies on various piperidine derivatives that have demonstrated the ability to lower blood glucose levels in animal models of diabetes. researchgate.netresearchgate.net

Antioxidant Properties

The piperidine ring is considered a valuable scaffold for developing compounds with potent antioxidant activity. scispace.comresearchgate.net Piperidine derivatives can scavenge reactive free radicals, which are implicated in oxidative stress and various chronic diseases. scispace.com The antioxidant potential of this class of compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. pensoft.net

Computational Chemistry and in Silico Approaches in the Study of 3 4 Fluorobenzyl Piperidine

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of piperidine (B6355638) derivatives. researchgate.netresearchgate.net These methods allow for the optimization of molecular geometry and the calculation of various electronic properties that govern the molecule's behavior. escholarship.orgdntb.gov.ua

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap, Charge Characteristics)

The electronic structure of a molecule is fundamental to its reactivity and stability. tandfonline.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. A larger HOMO-LUMO energy gap generally implies higher kinetic stability and lower chemical reactivity. tandfonline.com For a related compound, 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one, the HOMO-LUMO energy gap was calculated to be 8.37 eV, indicating significant stability. nih.gov In this molecule, the HOMO is distributed across most of the structure, while the LUMO is primarily located on one of the aromatic rings, suggesting a potential for intramolecular charge transfer. nih.gov

Natural Bond Orbital (NBO) analysis can reveal charge distribution within the molecule. For a similar compound, 3-[(4-Fluorobenzyl)oxy]piperidine, NBO calculations showed a negative charge on the piperidine nitrogen (-0.45 e), the fluorine atom (-0.32 e), and the ether oxygen (-0.68 e), highlighting the electron-withdrawing nature of these atoms. The electrostatic potential (ESP) map further illustrates regions of high and low electron density, with the fluorine atom creating an area of high electron density that polarizes the benzyl (B1604629) ring.

Table 1: Calculated Electronic Properties of a Related Piperidine Derivative

| Property | Value | Significance |

| HOMO-LUMO Gap | 8.37 eV | Indicates high kinetic stability. nih.gov |

| NBO Charge (Piperidine N) | -0.45 e | Shows the electron-rich nature of the nitrogen atom. |

| NBO Charge (Fluorine) | -0.32 e | Highlights the electronegativity of the fluorine atom. |

Thermodynamic Stability and Reactivity Predictions

Global reactivity descriptors derived from DFT calculations, such as chemical hardness and electrophilicity index, can be used to predict the chemical reactivity of the molecule. researchgate.net These parameters help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jksus.org This approach is valuable for predicting the activity of new molecules and for guiding the design of more potent analogs. jksus.orgimist.ma In the context of piperidine derivatives, QSAR models can be developed using various molecular descriptors, including those derived from quantum chemical calculations. jksus.org

For instance, in a study of tyrosinase inhibitors, it was noted that 3D-QSAR pharmacophore models were used to predict the activity of compounds from Traditional Chinese Medicine. researchgate.net For a series of 1,4-disubstituted piperidine analogues targeting the σ1 receptor, multilinear regression analysis indicated that three-dimensional hydrophobic and solvent-accessible surface parameters were key factors influencing binding affinity. d-nb.info

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 3-(4-Fluorobenzyl)piperidine, and a biological target, typically a protein. nih.govnih.gov

Ligand-Target Binding Mode Prediction

Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. nih.gov This information is crucial for understanding the mechanism of action and for designing more effective drugs. acs.org The accuracy of docking predictions can be influenced by the quality of the protein structure model used, with experimentally determined structures generally yielding more reliable results than predicted models. elifesciences.org

For example, in a study of piperidine derivatives as potential anti-Alzheimer agents, molecular docking was used to investigate the binding mode of the most potent compound with acetylcholinesterase. The docking results revealed a significant hydrogen bond between the carbonyl group of the ligand and a tyrosine residue in the active site. nih.gov Similarly, docking studies of N-(3-Fluorophenyl)piperidin-4-amine with the MAO-B enzyme showed favorable binding within a hydrophobic cavity, stabilized by van der Waals interactions. vulcanchem.com

Molecular dynamics simulations can further refine the docked pose and provide insights into the stability and dynamics of the ligand-protein complex over time. nih.govnih.gov These simulations can reveal crucial amino acid residues involved in the interaction and help to rationalize the observed biological activity. nih.gov

Conformational Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound is therefore essential to understand how it interacts with biological targets. These studies, often employing a combination of experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods, reveal the preferred spatial arrangements of the molecule.

Computational approaches such as the Merck Molecular Force Field (MMFF) and quantum chemical calculations like Density Functional Theory (DFT) are used to perform conformational searches and determine the energies of different conformers. nih.gov For piperidine derivatives, a key conformational feature is the chair conformation of the piperidine ring. The substituent at the 3-position, in this case, the 4-fluorobenzyl group, can adopt either an axial or equatorial position. Computational studies on analogous piperidine derivatives have shown a preference for the substituent to be in the equatorial position to minimize steric hindrance.

Table 1: Key Aspects of Conformational Analysis for this compound and Related Derivatives

| Studied Feature | Methodologies | Key Findings |

| Piperidine Ring Conformation | X-ray Crystallography, NMR Spectroscopy, Computational Modeling | The piperidine ring typically adopts a chair conformation. |

| Substituent Orientation | Computational Chemistry (DFT), NMR Spectroscopy | The 4-fluorobenzyl group generally prefers an equatorial position to reduce steric strain. |

| Rotational Barriers | Quantum Chemical Calculations (PCILO) | The energy barriers to rotation around the bonds linking the piperidine and benzyl rings determine the conformational flexibility. wiley.com |

| Influence of Fluorine | Computational Analysis | The position of the fluorine atom affects molecular geometry through electrostatic interactions and hyperconjugation. |

| Solvent Effects | NMR Spectroscopy, Computational Modeling | The polarity of the solvent can alter the preferred conformation of the molecule. |

Prediction of Biological Activity Spectra and Potential Therapeutic Targets

In silico tools play a pivotal role in forecasting the biological activities of novel compounds, thereby prioritizing them for further preclinical research. clinmedkaz.orgclinmedkaz.org By analyzing the chemical structure of a molecule, these predictive models can identify potential interactions with a wide array of biological targets, including enzymes, receptors, ion channels, and transporters. clinmedkaz.orgclinmedkaz.org

One widely used approach is the Prediction of Activity Spectra for Substances (PASS) online tool. clinmedkaz.orgclinmedkaz.org This program predicts a broad spectrum of biological activities based on the structure-activity relationships derived from a large database of known bioactive compounds. For piperidine derivatives, these predictions can suggest potential applications in treating a variety of conditions. clinmedkaz.orgclinmedkaz.org

Studies on various piperidine derivatives have indicated a high probability of effects on the central nervous system. clinmedkaz.orgclinmedkaz.org This includes the potential to inhibit the reuptake of neurotransmitters, which is a promising mechanism for the treatment of several central nervous system disorders. clinmedkaz.org Furthermore, piperidine-containing compounds have been investigated for their potential as anticancer agents, local anesthetics, antiarrhythmics, and antimicrobial agents. clinmedkaz.orgclinmedkaz.org

Computational tools like SwissTargetPrediction can identify the most probable protein targets for a given molecule. clinmedkaz.orgclinmedkaz.org For fluorobenzylpiperidine derivatives, these predictions, combined with experimental data, have pointed towards interactions with sigma receptors (S1R and S2R), which are implicated in various neurological and psychiatric conditions. nih.gov Other studies have highlighted the potential for these compounds to interact with dopamine (B1211576) and serotonin (B10506) receptors. For instance, derivatives of 4-(4-Fluorobenzyl)piperidine have shown affinity for dopamine D2 and serotonin 5-HT2A receptors, suggesting potential for antipsychotic drug development. Additionally, some derivatives have been identified as inhibitors of the enzyme tyrosinase, indicating possible applications in dermatology. researchgate.net

The use of in silico methods extends to predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, which is crucial for drug development. nih.gov By identifying potential liabilities early in the discovery process, these computational predictions help to guide the design of safer and more effective therapeutic agents. nih.gov

Table 2: Predicted Biological Activities and Therapeutic Targets for Piperidine Derivatives

| Predicted Activity/Target Class | Potential Therapeutic Application | Computational Tool/Approach |

| Enzyme Inhibition (e.g., Tyrosinase) | Dermatology (Hyperpigmentation) researchgate.net | Molecular Docking researchgate.net |

| Receptor Binding (e.g., Sigma, Dopamine, Serotonin) | CNS Disorders (e.g., Schizophrenia, Depression) clinmedkaz.orgclinmedkaz.org | SwissTargetPrediction, PASS clinmedkaz.orgclinmedkaz.org |

| Ion Channel Modulation | Local Anesthetics, Antiarrhythmics clinmedkaz.orgclinmedkaz.org | PASS clinmedkaz.orgclinmedkaz.org |

| Neurotransmitter Transporter Inhibition | CNS Disorders clinmedkaz.org | PASS clinmedkaz.org |

| Anticancer Activity | Oncology clinmedkaz.orgclinmedkaz.org | PASS clinmedkaz.orgclinmedkaz.org |

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies for Diverse Piperidine (B6355638) Analogs

The future of drug discovery involving piperidine scaffolds hinges on the development of efficient, cost-effective, and versatile synthetic methods to generate chemical diversity. nih.govajchem-a.com While classical methods like the hydrogenation of pyridines remain relevant, contemporary research is focused on overcoming the often harsh conditions required (high temperature and pressure) and achieving high stereoselectivity. nih.gov

Recent advancements include:

Catalytic Hydrogenation: Novel catalysts are being developed for the stereoselective hydrogenation of substituted pyridines. nih.gov For instance, palladium-catalyzed hydrogenation has emerged as a robust method for accessing valuable cis-(multi)fluorinated piperidines from readily available fluoropyridines. nih.govmdpi.comacs.org This approach is notable for its effectiveness in the presence of air and moisture, overcoming limitations of other catalysts. nih.govmdpi.com

Diversity-Oriented Synthesis (DOS): Strategies like the "build/couple/pair" approach, which uses multicomponent assembly processes, enable the rapid generation of diverse and complex heterocyclic scaffolds from simple starting materials. nih.gov This allows for the creation of extensive libraries of piperidine analogs for high-throughput screening.

Biocatalysis and C-H Functionalization: A groundbreaking approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling. sciencedaily.com This two-step process simplifies the synthesis of complex piperidines by selectively functionalizing the ring, a method that can significantly accelerate the drug discovery pipeline. sciencedaily.com

Biosynthesis-Inspired Methods: Mimicking natural alkaloid biosynthesis, researchers have developed three-component Mannich reactions to assemble multi-substituted chiral piperidines, showcasing the strategy in the concise synthesis of bioactive natural products. rsc.org

These evolving methodologies will be crucial for synthesizing novel analogs of 3-(4-fluorobenzyl)piperidine, allowing for systematic exploration of the chemical space around this core structure to optimize therapeutic properties.

Advanced Pharmacological Profiling and Preclinical Evaluation

While the synthesis of diverse analogs is essential, their value can only be realized through rigorous pharmacological and preclinical assessment. Future research must move beyond initial screening to conduct comprehensive evaluations of fluorinated piperidine derivatives. A recent study on a series of fluorine-substituted piperidines demonstrated their potential as potent inhibitors of α-glucosidase and cholinesterases, suggesting applications in diabetes and Alzheimer's disease. nih.gov The in vivo efficacy of the most promising compounds was confirmed in a diabetic rat model. nih.gov

Key areas for future pharmacological research include:

In-depth Mechanism of Action Studies: Kinetic studies are needed to elucidate the precise mechanism of enzyme inhibition, such as determining whether inhibition is competitive, non-competitive, or mixed-type. nih.gov

Comprehensive Preclinical Models: Evaluation in relevant animal models is critical to assess not only efficacy but also pharmacokinetic properties. researchgate.netnih.gov Unfavorable pharmacokinetics can limit the therapeutic potential of an otherwise potent compound, necessitating structural modifications. researchgate.net

Structure-Activity Relationship (SAR) Analysis: By systematically modifying the structure of lead compounds like this compound and evaluating their biological activity, researchers can build detailed SAR models. nih.gov This provides valuable insights into the structural features that govern efficacy and selectivity. nih.gov

The table below summarizes findings from a study on newly synthesized fluorinated piperidine derivatives, highlighting their enzymatic inhibitory activities, which serves as a model for future profiling efforts.

| Compound | Target Enzyme | Inhibition Mode | In Vivo Model | Key Finding |

| Compound 4 | α-Glucosidase | Competitive | STZ-induced diabetic rat | Exhibited extraordinary inhibitory activity compared to standard acarbose. nih.gov |

| Compound 2 | Acetylcholinesterase (AChE) | Mixed-type | N/A | Demonstrated notable inhibitory effects on cholinesterases. nih.gov |

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation has become a transformative force in modern drug design. researchgate.net For piperidine derivatives, in silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are invaluable for accelerating the discovery and optimization process. researchgate.netmdpi.com

Future directions in this integrated approach include:

Predictive Modeling: QSAR models can identify key molecular descriptors—such as polar surface area, dipole moment, and molecular weight—that correlate with biological activity, like the inhibition of acetylcholinesterase (AChE). mdpi.com These models can then be used to predict the activity of newly designed compounds before their synthesis, saving time and resources. mdpi.comresearchgate.net

Binding Mode Analysis: Molecular docking and dynamics simulations provide atomic-level insights into how ligands like this compound interact with their biological targets. nih.govnih.govrsc.org These simulations can identify crucial amino acid residues and interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the ligand-protein complex, guiding further structure-based design. nih.govrsc.orgnih.gov

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds early in the discovery phase. nih.gov This allows for the early deselection of candidates with unfavorable profiles, focusing experimental efforts on the most promising molecules.

This integrated workflow, moving from computational prediction to chemical synthesis and experimental validation, creates a more rational and efficient drug discovery pipeline. researchgate.net

Exploration of New Biological Targets and Therapeutic Indications for Fluorinated Piperidine Derivatives

The structural versatility of the piperidine ring allows its derivatives to interact with a wide array of biological targets, opening up new therapeutic possibilities. mdpi.comajchem-a.com The strategic incorporation of fluorine can further enhance selectivity and potency. mdpi.com While N-benzylpiperidine derivatives have been explored as AChE inhibitors for Alzheimer's disease, future research is expanding into new and diverse targets. ajchem-a.commdpi.com

Emerging therapeutic areas and targets for fluorinated piperidine derivatives include:

Sigma Receptors: The piperidine moiety is a critical structural element for affinity at sigma-1 (σ1) receptors. nih.gov Dual-targeting compounds that act as antagonists for both histamine (B1213489) H3 and σ1 receptors have shown promise for novel pain therapies. nih.gov Screening of piperidine-based compound libraries has led to the discovery of potent and selective σ1 receptor agonists. rsc.orgnih.gov

Metabolic Diseases: As demonstrated by recent studies, fluorinated piperidines show significant potential as α-glucosidase inhibitors for the management of diabetes mellitus. nih.gov

Oncology: Farnesyltransferase (FTase) has been identified as a target for piperidine analogs in cancer therapy, with in silico studies suggesting that aromatic and hydrogen bond donor/acceptor groups are favorable for inhibitory activity. benthamscience.com

Antiviral Agents: Computational studies have explored benzylpiperidine derivatives as potential inhibitors of key viral enzymes, such as the main protease of SARS-CoV-2. nih.gov

The increasing number of FDA-approved drugs containing fluorinated heterocyclic motifs underscores the success of this strategy in modern medicinal chemistry. mdpi.com Continued exploration of novel biological targets for compounds like this compound is a promising frontier for developing next-generation therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(4-Fluorobenzyl)piperidine, and how is enantiomeric purity ensured?

- Answer : The synthesis of this compound typically involves reductive amination or multi-step routes starting from pyridine-3-carboxaldehyde. Enantiomeric purity is achieved via chiral resolution using (R)-mandelic acid, which forms diastereomeric salts that are separable by recrystallization. For example, a third-generation synthesis route avoids Boc protection and enables gram-scale production of the chiral mandelate salt . Key steps include optimizing reaction conditions (e.g., reflux in ethanol with piperidine as a catalyst) and validating purity via chiral HPLC or NMR analysis .

Q. How is the structural characterization of this compound and its derivatives performed?

- Answer : Advanced spectroscopic techniques are critical:

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorobenzyl group at C3 of piperidine) .

- X-ray crystallography : Resolves stereochemistry, as demonstrated in dispiro-piperidine derivatives .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ observed at m/z 463.20 in thiazolidine-dione derivatives) .

- HPLC : Assesses chemical and enantiomeric purity (>95% in optimized routes) .

Q. What are the primary biological targets of this compound derivatives?

- Answer : These derivatives exhibit activity against enzymes like tyrosinase (IC50 ~1.2 µM) and dopamine transporters (Ki <10 nM). The 4-fluorobenzyl group enhances binding affinity by engaging hydrophobic pockets in enzyme active sites. For instance, piperidine-linked aromatic systems show inhibitory effects in in vitro assays, supported by molecular docking studies .

Advanced Research Questions

Q. How do structural modifications to the piperidine ring or fluorobenzyl group impact biological activity?

- Answer : Structure-activity relationship (SAR) studies reveal:

-

Piperidine substitution : Introducing sulfonamide or cyclohexyl groups at C4 improves tyrosinase inhibition (IC50 reduced by 40%) .

-

Fluorine position : Para-substitution on the benzyl group maximizes target engagement (e.g., dopamine transporter affinity increases 10-fold compared to ortho-substitution) .

-

Linker optimization : Ethylene or propylene spacers between piperidine and fluorobenzyl groups enhance blood-brain barrier permeability in neuroprotective studies .

Modification Biological Effect Reference C4 sulfonamide addition Tyrosinase IC50: 1.2 µM → 0.7 µM Ethylene spacer Dopamine transporter Ki: 12 nM → 5 nM

Q. How can discrepancies in reported IC50 values for enzyme inhibition be resolved?

- Answer : Contradictions often arise from assay conditions (e.g., substrate concentration, pH) or compound purity. Methodological consistency is critical:

- Standardized assays : Use recombinant enzymes under controlled buffer conditions (e.g., pH 6.8 for tyrosinase).

- Purity validation : Ensure >95% purity via HPLC and elemental analysis.

- Computational validation : Compare docking poses to identify outliers (e.g., compounds with steric clashes may show false-negative activity) .

Q. What strategies are effective in optimizing the pharmacokinetic profile of this compound derivatives?

- Answer : Key approaches include:

- Prodrug design : Esterification of the piperidine nitrogen improves oral bioavailability (e.g., tert-butyl carbamate derivatives).

- Metabolic stability : Introducing electron-withdrawing groups (e.g., trifluoromethyl) reduces CYP450-mediated oxidation .

- Solubility enhancement : Co-crystallization with mandelic acid increases aqueous solubility by 20-fold .

Methodological Considerations

Q. What computational tools are recommended for predicting binding modes of this compound derivatives?

- Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions with targets like tyrosinase. Density Functional Theory (DFT) calculations predict electronic effects of fluorine substitution on binding energy .

Q. How can researchers address low yields in multi-step syntheses of this compound?

- Answer : Optimize:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.